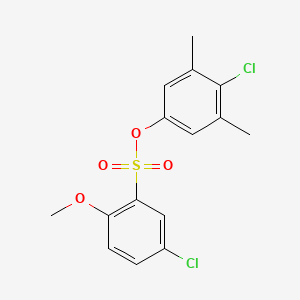
4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of chloro, dimethyl, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3,5-dimethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to form sulfides under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 4-azido-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate.
Oxidation: Formation of 4-chloro-3,5-dimethylbenzaldehyde 5-chloro-2-methoxybenzene-1-sulfonate.
Reduction: Formation of 4-chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfide.
Applications De Recherche Scientifique
4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in developing new antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also disrupt cellular processes by interacting with membrane proteins, leading to altered cell signaling pathways. The presence of chloro and methoxy groups enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.
5-Chloro-2-methoxybenzenesulfonyl chloride: Used as a reagent in organic synthesis for introducing sulfonate groups.
Uniqueness
4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to its combined structural features, which confer enhanced reactivity and stability. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-6-12(7-10(2)15(9)17)21-22(18,19)14-8-11(16)4-5-13(14)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXNPLOCQHSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
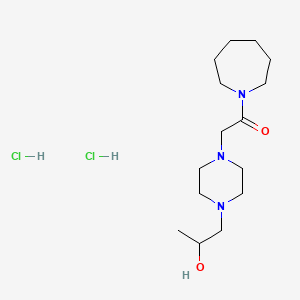
![N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2483235.png)
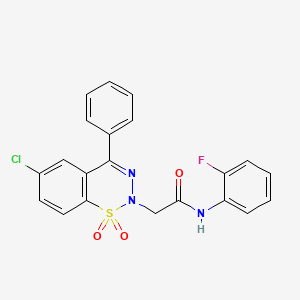
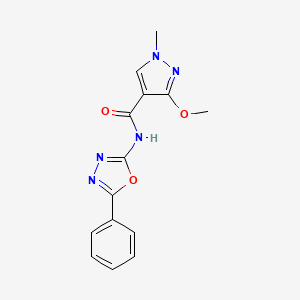
![8-[2-(methylsulfanyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2483238.png)
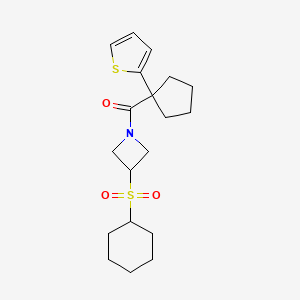
![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)
![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)
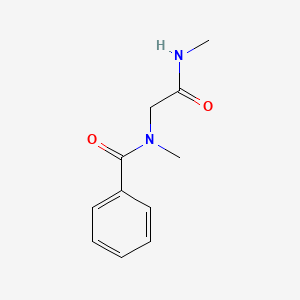
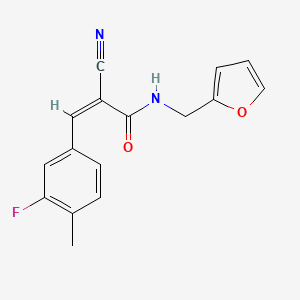
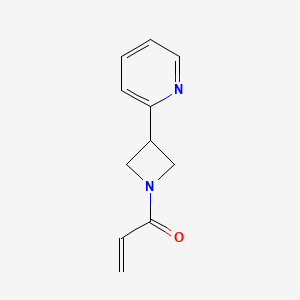
![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)
